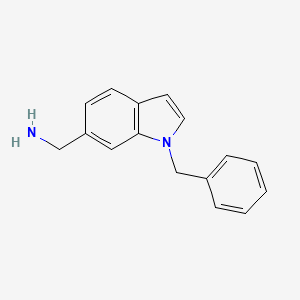

(1-Benzyl-1H-indol-6-yl)methanamine

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery

The journey of indole from a chemical curiosity to a central pillar of pharmacology is a testament to its unique structural and electronic properties.

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. orgsyn.org In 1866, Adolf von Baeyer first achieved the chemical reduction of oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. orgsyn.org The late 19th and early 20th centuries saw a surge in interest as the indole nucleus was identified in essential biomolecules like the amino acid tryptophan and in a wide array of complex natural alkaloids. orgsyn.orgnih.govresearchgate.net This discovery spurred extensive research into its chemistry, leading to the development of foundational synthetic methods such as the Fischer indole synthesis in 1883, which remains a cornerstone of organic synthesis today. researchgate.netnih.gov The 20th century further solidified indole's importance with its identification in plant hormones (auxins), neurotransmitters (serotonin), and potent alkaloids like the antihypertensive reserpine (B192253) and the anticancer agents vincristine (B1662923) and vinblastine (B1199706). nih.gov

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that can provide ligands for diverse biological targets through judicious modification. cymitquimica.comorgsyn.org The indole ring is a quintessential example of such a scaffold. nih.govcymitquimica.comnih.gov Its electron-rich nature, arising from the lone pair of electrons on the nitrogen atom delocalized within the aromatic system, allows it to participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, and cation–π interactions. cymitquimica.comscbt.com This versatility enables indole-based molecules to bind effectively to a wide range of biological receptors and enzymes, particularly G protein-coupled receptors (GPCRs). nih.govcymitquimica.com Its ability to mimic the structure of peptides, such as the side chain of tryptophan, further enhances its capacity to interact with protein binding sites. scbt.comacs.org

The structural versatility of the indole nucleus has been exploited by medicinal chemists to develop a vast number of drugs with a wide array of therapeutic applications. nih.gov Indole derivatives have demonstrated significant efficacy across numerous disease areas. Notable examples include:

Anti-inflammatory agents: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID). nih.govacs.org

Anticancer agents: Vincristine and vinblastine are classic examples of indole alkaloids used in chemotherapy. nih.gov More recent developments include multi-targeted receptor tyrosine kinase inhibitors like Famitinib. acs.org

Central Nervous System (CNS) agents: The structural similarity to serotonin (B10506) has led to the development of 5-HT receptor agonists like sumatriptan (B127528) for migraines and antagonists like ondansetron (B39145) for nausea. orgsyn.org

Antiviral agents: Indole-based compounds have been investigated as inhibitors of viral fusion, targeting viruses such as HIV. cymitquimica.com

Antimicrobial and Antifungal agents: Various substituted indoles have shown promise in combating bacterial and fungal pathogens.

The broad applicability is a direct result of the indole scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. nih.gov

Structural Classification and Relevance of Substituted Indole Amines

Among the many classes of indole derivatives, those bearing an amine function are of particular interest due to their frequent role in receptor recognition, often mimicking endogenous neurotransmitters.

Indole-methanamine derivatives feature a methylamine (B109427) group (-CH₂NH₂) attached to the indole core. This structural motif is found in biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine) and related tryptamines. The position of the methanamine group on the indole ring, along with substitutions on the nitrogen of the indole (N1 position) and the amine itself, dictates the molecule's biological activity. For instance, indole-3-methanamine derivatives have been identified as ligands for the 5-HT₄ receptor. Furthermore, quaternized derivatives of 1-(1-benzyl-1H-indol-3-yl)-methanamine have been synthesized and evaluated as competitive antagonists for human nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting the therapeutic potential of this subclass in neurological disorders. nih.gov

The compound (1-Benzyl-1H-indol-6-yl)methanamine) is a specific example of a substituted indole-methanamine. Its structure is defined by three key features: an indole nucleus, a benzyl (B1604629) group attached to the indole nitrogen (N1), and a methanamine substituent at position C6 of the indole ring.

Positional Isomerism: The placement of the methanamine group is crucial for biological activity. This compound is a positional isomer of other N-benzylated indole methanamines, such as the 3-yl and 4-yl variants. While specific research on the 6-yl isomer is limited, studies on its isomers provide insight into the importance of this structural arrangement. For example, derivatives of (1-benzyl-1H-indol-3-yl)methanamine are known to target nicotinic receptors. nih.gov This highlights how shifting the substituent from the C3 to the C6 position can significantly alter the molecule's shape, electronics, and, consequently, its interaction with biological targets.

Structural Features: The synthesis of this compound, while not detailed in published literature, can be inferred from established chemical methods. The N-benzylation of the indole ring is a common transformation, often achieved by reacting the indole with benzyl bromide in the presence of a base. The 6-methanamine group can be introduced by the chemical reduction of a 6-carboxaldehyde or 6-carbonitrile group. Both 1-Benzyl-1H-indole-6-carbaldehyde and 1-Benzyl-1H-indole-6-carbonitrile are known compounds, suggesting a viable pathway to the target molecule. The resulting structure combines the steric bulk and aromatic character of the N-benzyl group with the basic and hydrogen-bonding capabilities of the 6-methanamine substituent, creating a unique chemical entity with potential for specific pharmacological interactions.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₆N₂ |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 1468513-31-6 |

Table 2: Comparison of this compound and its Positional Isomers/Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 1468513-31-6 | C₁₆H₁₆N₂ | Methanamine at C6 |

| N-Benzyl-1-(1H-indol-3-yl)methanamine | 57506-64-6 | C₁₆H₁₆N₂ | Methanamine at C3 (unsubstituted N1) |

| 1-Benzyl-1H-indol-6-amine | 187668-94-6 | C₁₅H₁₄N₂ | Amine directly at C6 (no methyl linker) |

Rationale for Research on this compound and Related Structures

The motivation for investigating this compound and its analogs stems from the established pharmacological importance of the indole scaffold and the specific contributions of its substituents. Research into related structures has revealed a wide spectrum of biological activities, providing a strong basis for the exploration of this particular compound.

The N-benzyl substitution on the indole ring has been associated with a variety of therapeutic effects. For instance, a series of 1-benzylindole derivatives have been synthesized and evaluated as antiplatelet aggregation agents, with some compounds showing potent inhibitory activity. nih.gov The benzyl group's presence was found to be crucial for this activity. nih.gov In another study, N-benzyl substituted indole derivatives were investigated for their potential as dopaminergic ligands, highlighting the role of this moiety in targeting central nervous system receptors. researchgate.net

Furthermore, the substitution pattern on the indole ring plays a critical role in determining the compound's biological profile. For example, research on indole-based HIV-1 fusion inhibitors has shown that the linkage position between indole rings and the nature of the substituents significantly impact antiviral activity. nih.govacs.org Specifically, 1,1'-benzyl linked bisindoles have demonstrated potent inhibitory effects. nih.gov

The introduction of an aminomethyl group, as seen in this compound, is another key feature driving research interest. Aminoguanidine-containing indole derivatives have been synthesized and shown to possess antimicrobial activities against a range of bacterial strains. nih.gov The position of the aminoguanidine (B1677879) group was found to influence the compound's efficacy. nih.gov This suggests that the aminomethyl group at the C-6 position of the indole ring in the title compound could be a key pharmacophoric element for potential antimicrobial or other biological activities.

The exploration of different substituents on the indole nucleus is a common strategy to develop new therapeutic agents. For example, derivatives of indole-6-carboxylate esters have been investigated as receptor tyrosine kinase inhibitors for their potential anticancer activity. nih.gov This highlights the importance of functionalization at the C-6 position of the indole ring.

While specific research findings on the biological activities of this compound are not extensively documented in publicly available literature, the collective evidence from studies on structurally related compounds provides a compelling rationale for its synthesis and pharmacological evaluation. The combination of an N-benzyl group and a C-6 aminomethyl substituent on the indole scaffold presents a unique chemical entity with the potential to interact with various biological targets, making it a promising candidate for further investigation in drug discovery programs.

Data Tables

To illustrate the structure-activity relationships of related compounds, the following tables summarize findings from relevant studies:

Table 1: Examples of Bioactive 1-Benzyl-Indole Derivatives

| Compound Class | Biological Activity | Key Structural Features | Reference |

| 1-Benzyl-3-(phenylimino)indolin-2-ones | Antiplatelet Aggregation | N-benzylation of the indole ring is critical for activity. | nih.gov |

| 1-Benzyl-3-[4-Aryl-1-piperazinyl]carbonyl-1H-Indoles | Potential Dopaminergic Ligands | The N-benzyl group is part of the core scaffold targeting D4 receptors. | researchgate.net |

| 1,1'-Benzyl Linked Bisindoles | HIV-1 Fusion Inhibition | The benzyl linkage between two indole moieties is a key structural element. | nih.gov |

| 1-Benzyl and 1-Benzoyl-3-heterocyclic Indole Derivatives | Antimicrobial and Anticancer | The N-benzyl group contributes to the overall biological activity profile. | researchgate.net |

Table 2: Influence of Substitution on the Indole Ring

| Indole Derivative Type | Position of Substitution | Substituent | Observed Effect | Reference |

| Bisindoles | 5-5', 5-6', 6-5', 6-6' | Linkage between indole rings | 6-6' linkage showed the most potent HIV-1 fusion inhibitory activity. | nih.gov |

| Indole-6-carboxylate Esters | C-6 | Carboxylate ester and derivatives | Investigated as receptor tyrosine kinase inhibitors for anticancer activity. | nih.gov |

| Aminoguanidine Indole Derivatives | Various | Aminoguanidine | Position of the substituent influences antimicrobial efficacy. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,11-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVZQGWEAHNADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 1h Indol 6 Yl Methanamine and Its Key Precursors

Synthesis of 1-Benzyl-1H-indole Core

The most direct method for synthesizing the 1-benzyl-1H-indole core is the N-alkylation of indole (B1671886) with a suitable benzylating agent, typically a benzyl (B1604629) halide.

N-alkylation of the indole nitrogen is a common transformation that proceeds by deprotonating the indole N-H with a base, generating an indolide anion which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an SN2 reaction.

The choice of base and solvent is critical for achieving high yields and selectivity for N-alkylation over competing C3-alkylation. Polar aprotic solvents are known to favor the N-alkylation pathway.

Potassium Hydroxide (B78521) in Dimethyl Sulfoxide (B87167) (KOH in DMSO): This combination is a highly effective and widely used method for the N-benzylation of indole. orgsyn.org The use of powdered potassium hydroxide in DMSO provides a strongly basic medium that facilitates the deprotonation of indole. A detailed procedure involves stirring indole with potassium hydroxide in DMSO at room temperature, followed by the addition of benzyl bromide. orgsyn.org This method is noted for being quick, less laborious than other techniques, and providing very high yields, often ranging from 85% to as high as 97%. orgsyn.org

Potassium Carbonate in N,N-Dimethylformamide (K2CO3 in DMF): This system offers a milder alternative to KOH/DMSO. Anhydrous potassium carbonate is used as the base in DMF, a polar aprotic solvent that effectively promotes the desired N-alkylation. The reaction typically involves heating a mixture of the indole, benzyl bromide, and potassium carbonate in DMF under reflux for several hours. rsc.org For instance, the N-benzylation of indole-3-carbaldehyde using K2CO3 in DMF at 90 °C for 6 hours resulted in a 91% yield of the N-benzylated product. rsc.org

Table 1: Comparison of Conventional Base-Mediated N-Benzylation Conditions

| Base | Solvent | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|---|

| KOH | DMSO | Indole, Benzyl Bromide | Room Temp | ~1.5 hours | 85-97% orgsyn.org |

| K2CO3 | DMF | Indole-3-carbaldehyde, Benzyl Bromide | 90 °C / Reflux | 6 hours | 91% rsc.org |

The efficiency of the N-alkylation reaction is dependent on several factors, including the nature of the base, solvent, temperature, and reaction time.

Base: While strong bases like potassium hydroxide are highly effective, milder bases such as potassium carbonate can also be used successfully, often requiring higher temperatures to achieve comparable reaction rates. rsc.org The choice of base can be crucial for substrates with base-sensitive functional groups.

Solvent: Polar aprotic solvents like DMSO and DMF are preferred as they solvate the cation of the base while leaving the anion relatively free, enhancing its reactivity. This environment favors the formation of the N-alkylated product. orgsyn.org

Temperature: Reactions using stronger bases like KOH in DMSO can often proceed efficiently at room temperature. orgsyn.org In contrast, systems employing milder bases like K2CO3 typically require elevated temperatures (e.g., 75-90 °C or reflux) to drive the reaction to completion in a reasonable timeframe. rsc.orgresearchgate.net

Reaction Time: The necessary reaction time is inversely related to the reactivity of the system. The highly reactive KOH/DMSO system can yield complete conversion in under two hours, while the K2CO3/DMF system may require six hours or more. orgsyn.orgrsc.org Progress is typically monitored by thin-layer chromatography (TLC) to determine the point of completion. rsc.org

Beyond the direct alkylation with benzyl halides, other synthetic strategies can be employed to construct the 1-benzyl-1H-indole framework.

Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize a 1-benzyl-1H-indole derivative, a 1-benzyl-1-phenylhydrazine can be reacted with a suitable carbonyl compound. rsc.org This approach builds the indole ring system from acyclic precursors and is highly versatile for creating complex, substituted indoles. rsc.orgorientjchem.org

Leimgruber–Batcho Indole Synthesis: This method provides a route to indoles from o-nitrotoluenes. The process involves condensation with a formamide acetal followed by reductive cyclization. This strategy is particularly useful for constructing indoles with specific substitution patterns on the benzene (B151609) ring that may be difficult to access through direct functionalization.

N-Alkylation Strategies of Indole with Benzyl Halides

Introduction of the Methanamine Moiety at the Indole Core

The introduction of a substituent onto the benzene portion (C4-C7) of the indole ring is significantly more challenging than functionalization at the C2 or C3 positions of the pyrrole ring. bohrium.comnih.gov Site-selective functionalization at the C6 position often requires specialized strategies, such as the use of directing groups or starting with a pre-functionalized indole. bohrium.comnih.govmdpi.com

A robust and logical pathway to synthesize (1-Benzyl-1H-indol-6-yl)methanamine involves a multi-step sequence starting from a pre-functionalized indole. The most common synthetic route to a primary aminomethyl group (-CH₂NH₂) is through the reductive amination of a corresponding aldehyde (-CHO).

Preparation of a C6-Functionalized Indole: The synthesis may begin with an indole already bearing a functional group at the C6 position, such as 6-bromoindole.

N-Benzylation: The C6-substituted indole is N-benzylated using the methods described in section 2.1.

Conversion to Aldehyde: The C6-substituent is converted into a formyl (aldehyde) group. For instance, a 6-bromo-1-benzyl-1H-indole could undergo a lithium-halogen exchange followed by reaction with a formylating agent like DMF to yield 1-benzyl-1H-indole-6-carbaldehyde.

Reductive Amination: The final step involves the conversion of the aldehyde to the target methanamine. This is a standard transformation where the aldehyde is reacted with an amine source (such as ammonia) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the aminomethyl group.

This stepwise approach circumvents the challenges of direct C-H functionalization at the C6 position, relying instead on more predictable and well-established chemical transformations to achieve the desired product.

Approaches for the Synthesis of Indole-6-carbaldehydes as Intermediates

The cornerstone of the synthesis is the preparation of a 1-benzyl-1H-indole-6-carbaldehyde intermediate. This can be achieved through two primary pathways: (A) N-benzylation of pre-formed indole-6-carbaldehyde or (B) formylation of 1-benzylindole.

N-Benzylation of Indole-6-carbaldehyde: A common and straightforward method for the synthesis of N-benzyl indoles involves the reaction of the parent indole with a benzyl halide in the presence of a base. orgsyn.orgekb.eg For the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, a reported procedure involves reacting indole-3-carbaldehyde with benzyl bromide using anhydrous potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent, with the reaction mixture being refluxed for several hours. rsc.org This method can be directly adapted for indole-6-carbaldehyde, affording the desired 1-benzyl-1H-indole-6-carbaldehyde in high yield. A similar high-yield (85-97%) procedure for the benzylation of indole itself uses potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). orgsyn.org

Formylation of 1-Benzylindole: Alternatively, the formyl group can be introduced onto the pre-synthesized 1-benzylindole scaffold. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.commychemblog.comijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comjk-sci.com This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

For indoles, electrophilic substitution typically occurs at the C-3 position due to the high electron density of the pyrrole ring. bhu.ac.in However, if the C-3 position is blocked, substitution can be directed to other positions on the benzene ring, such as C-6. bhu.ac.in Therefore, direct formylation of 1-benzylindole would likely yield the 3-formyl isomer as the major product. To achieve C-6 formylation, one would need to start with a 1-benzylindole derivative that has the C-3 position blocked by another group, which could be removed in a subsequent step.

Reductive Amination and Other Methods for Methanamine Formation

Once 1-benzyl-1H-indole-6-carbaldehyde is obtained, the final step is the conversion of the aldehyde group to a primary amine (methanamine). Reductive amination is the most common and efficient method for this transformation. This process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the corresponding amine.

Catalytic Reductive Amination: Modern reductive amination protocols often employ transition metal catalysts and a reducing agent, such as hydrogen gas (H₂). A recently developed method utilizes an in situ-generated amorphous cobalt catalyst from CoCl₂ and NaBH₄ for the reductive amination of a wide range of aldehydes and ketones with aqueous ammonia and H₂. nih.govorganic-chemistry.orgorganic-chemistry.org This system operates under mild conditions (80 °C, 1–10 bar H₂) and demonstrates high selectivity for primary amines. nih.govorganic-chemistry.org Other catalytic systems, such as platinum on cobalt-iron layered double hydroxides (Pt/CoFe-LDH), have also been shown to be effective for the reductive amination of benzaldehyde with ammonia. researchgate.net

Classical Reductive Amination (Leuckart-Wallach Reaction): The Leuckart-Wallach reaction is a classical method for the reductive amination of carbonyl compounds that uses formic acid or its derivatives (e.g., ammonium formate, formamide) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com The reaction typically requires high temperatures (120-180 °C) and proceeds via an N-formylated intermediate, which is subsequently hydrolyzed to yield the free amine. wikipedia.orgmdpi.comalfa-chemistry.com While effective, the harsh conditions can be a limitation for sensitive substrates. alfa-chemistry.com

Table 1: Comparison of Reductive Amination Methods for Aldehyde to Primary Amine Conversion

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Aldehyde, aq. NH₃, H₂, CoCl₂/NaBH₄ | 80 °C, 1-10 bar H₂ | Mild conditions, high selectivity, broad scope nih.govorganic-chemistry.org | Requires handling of H₂ gas and metal catalyst |

| Leuckart-Wallach Reaction | Aldehyde, Ammonium Formate or Formamide | 120-180 °C | Simple, inexpensive reagents wikipedia.org | High temperatures, potential for byproducts alfa-chemistry.com |

| Microwave-Assisted | Aldehyde, aq. NH₃, H₂, Ni-based nanocatalyst | Microwave irradiation | Rapid reaction times, sustainable acs.org | Requires specialized microwave equipment |

Green Chemistry Approaches in the Synthesis of Indole-Methanamine Compounds

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. In the context of indole synthesis, a novel protonic ionic liquid, tetramethylguanidinium propanesulfonic acid trifluoromethylacetate ([TMGHPS][TFA]), has been developed as both a catalyst and medium for the Fischer indole synthesis. tandfonline.com This system allows for high yields and the IL can be regenerated and reused. tandfonline.com Brønsted acid ionic liquids have also been shown to be efficient and recyclable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, achieving excellent yields in acetonitrile. mdpi.com

Water as a Solvent: Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. An eco-friendly synthesis of 3-indolylmethanamines has been reported via an Aza-Friedel Crafts reaction of indoles with imines using Baker's Yeast as a biocatalyst in ethyl alcohol, a green solvent, with workup involving water. researchgate.net

Eliminating catalysts, particularly those based on toxic or expensive metals, is a key goal of green chemistry. A catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed through the condensation of carboxymethyl cyclohexadienones and amines. acs.org Additionally, solvent-free reactions represent a significant improvement in environmental performance. The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using a mild and inexpensive Lewis acid catalyst, La(OTf)₃, often in conjunction with microwave irradiation. alliedacademies.org This approach offers high yields, short reaction times, and a simple work-up. alliedacademies.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. nih.gov This technology has been widely applied to the synthesis of indoles through various classical reactions like the Fischer, Bischler-Mohlau, and Hemetsberger-Knittel syntheses. nih.gov

Specifically relevant to the synthesis of the target compound, microwave irradiation has been successfully employed for reductive amination. A sustainable protocol using a recyclable, magnetic nickel-based nanocatalyst in aqueous ammonia has been developed for the rapid and efficient synthesis of primary amines from aldehydes. acs.org Microwave heating can also dramatically reduce reaction times for catalytic hydrogenations, for instance, in the synthesis of the β-adrenergic agonist ractopamine. psecommunity.org

Table 2: Examples of Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Michael Addition | 2-Phenylindole, Chalcone | ZrCl₄ (15 mol%), solvent-free, 280 W | Not specified | High | tandfonline.com |

| Reductive Amination | Aryl aldehydes, aq. NH₃ | Fe₃O₄@SiO₂-Ni, H₂ | 30-60 min | Good to excellent | acs.org |

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | La(OTf)₃ (10 mol%), solvent-free | 3 min | High | alliedacademies.org |

| 5-exo-dig Cyclization | β-(2-aminophenyl)-α,β-ynones | AgOTf or CuOTf (20 mol%) | 15 min | Good | tandfonline.com |

Multicomponent Reactions for Indole Derivative Construction relevant to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govarkat-usa.org Several MCRs have been developed for the construction of the indole scaffold, offering a convergent approach to complex derivatives. nih.govrsc.org

One notable example is an Ugi-tetrazole four-component reaction. rsc.org In this two-step MCR, a substituted aniline, an isocyanide, 2,2-dimethoxyacetaldehyde, and trimethylsilyl azide (TMSN₃) react to form an intermediate adduct, which then undergoes acid-catalyzed cyclization to yield a highly substituted indole. rsc.org While this specific reaction yields a 2-tetrazolo substituted indole, the principle of using MCRs to assemble the core structure is highly relevant. By carefully selecting the starting aniline derivative (e.g., one with a precursor to the methanamine group at the para-position), it may be possible to construct a 6-substituted indole scaffold.

Another approach involves a three-component synthesis of γ-tetrahydrocarbolines, which are indole alkaloids. This reaction uses an N-benzyl-2-methyl indole, formaldehyde, and an amino acid derivative in a double Mannich reaction. rsc.org While this builds a more complex fused system, it demonstrates the power of MCRs to rapidly generate diversity around the indole core, including N-benzylation. rsc.org

The applicability of MCRs to the synthesis of this compound would depend on the development of a reaction that allows for the specific incorporation of substituents at the N-1 and C-6 positions of the indole ring, which remains a challenge as many existing indole MCRs focus on functionalization at the C-2 and C-3 positions. nih.gov

Analytical and Characterization Techniques for Synthetic Products

The identity, structure, and purity of the synthesized compounds are confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis (NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show characteristic signals. The two protons of the benzyl methylene bridge (N-CH₂-Ph) typically appear as a singlet around δ 5.3-5.5 ppm. The aromatic protons of the benzyl group would be observed in the δ 7.2-7.4 ppm region. The protons on the indole core would appear at distinct chemical shifts, and the protons of the newly formed aminomethyl group (-CH₂NH₂) would likely be seen as a singlet around δ 3.9-4.1 ppm. The N-H protons of the primary amine would appear as a broad singlet. scielo.org.mx

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals would be expected for the benzyl methylene carbon (around δ 50 ppm), the carbons of the benzyl aromatic ring (δ 127-137 ppm), the carbons of the indole nucleus, and the aminomethyl carbon. scielo.org.mx

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of the synthesized compounds. For this compound (C₁₆H₁₆N₂), the molecular weight is 236.31 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be calculated and compared to the observed mass, confirming the elemental composition. scielo.org.mx The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to these values, depending on the ionization technique used (e.g., ESI, EI). mdpi.com

| Technique | Expected Data for this compound |

| ¹H NMR | Signals for benzyl CH₂, aromatic protons, indole protons, and aminomethyl CH₂. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the structure. |

| MS | Molecular ion peak corresponding to the molecular formula C₁₆H₁₆N₂ (M.W. 236.31). |

Chromatographic Methods for Purification and Purity Assessment (TLC, HPLC)

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. For indole derivatives, silica gel plates (Silica Gel 60 F₂₅₄) are commonly used as the stationary phase. acs.orgnih.gov A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used as the mobile phase. The spots on the TLC plate can be visualized under UV light (at 254 nm) or by staining with a suitable reagent, such as potassium permanganate or ninhydrin for the amine product. acs.orgnih.gov The retention factor (Rf) value is characteristic for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of the product and for determining its purity with high accuracy. For indole alkaloids and related compounds, reversed-phase HPLC is the most common method.

Stationary Phase: A C18 (octadecylsilyl) column is typically used.

Mobile Phase: A gradient or isocratic elution system consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. The aqueous phase is often acidified with a small amount of an acid, such as trifluoroacetic acid (TFA) or acetic acid, to improve peak shape and resolution.

Detection: A UV detector is commonly used for detection, as the indole ring system strongly absorbs UV light, typically at wavelengths around 220 nm and 280 nm. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Structure Activity Relationship Sar and Structural Modifications of Indole Methanamine Compounds

General Principles of Indole (B1671886) Scaffold SAR

The biological activity of indole-containing compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. Key structural features, including the substituent on the indole nitrogen, the substitution pattern on the carbocyclic ring, and the nature of appended side chains, all play crucial roles in dictating the molecule's interaction with biological targets.

The substituent at the N-1 position of the indole ring is a critical determinant of biological activity. The influence of this substituent is highly target-dependent. For certain biological activities, such as antiproliferative effects, N-unsubstituted indoles are often more potent than their N-substituted counterparts, suggesting that the N-H group may act as a crucial hydrogen bond donor for target interaction researchgate.net.

Conversely, for many other target classes, a large, lipophilic substituent at the N-1 position is essential for high-affinity binding. The benzyl (B1604629) group, in particular, is a frequently employed substituent in medicinal chemistry. In the context of cholinesterase inhibitors and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, the N-benzyl group is a common feature of potent molecules researchgate.netrsc.orgnih.govnih.gov. For example, a series of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides were identified as competitive antagonists for human α4β2 and α7 nAChRs rsc.orgresearchgate.net. The N-benzyl moiety in these compounds likely engages in favorable hydrophobic and aromatic interactions within the receptor binding pocket, thereby enhancing binding affinity. The specific activity is often modulated by the substitution pattern on the benzyl ring itself.

Table 1: Effect of N-1 Substitution on Indole Activity

| N-1 Substituent | Target/Activity Example | General Observation | Reference |

|---|---|---|---|

| Hydrogen (-H) | Antiproliferative | Presence of N-H often crucial for optimal activity. | researchgate.net |

| Benzyl | Acetylcholinesterase (AChE) Inhibition | N-Benzyl group is a feature of potent inhibitors like Donepezil. nih.govnih.gov | nih.govnih.gov |

| Benzyl | Nicotinic Acetylcholine Receptors (nAChRs) | N-Benzyl group is critical for potent antagonist activity. | rsc.orgresearchgate.net |

The indole ring exhibits distinct electronic properties at its different positions, which governs its reactivity and its potential for interaction with biological macromolecules. From a chemical standpoint, the C-3 position is the most electron-rich and nucleophilic, making it a common site for electrophilic substitution and the attachment of pharmacophoric side chains researchgate.netacs.org. Many biologically active tryptamine and methanamine derivatives feature substitution at the C-3 position nih.gov.

However, substitution on the benzenoid portion of the indole (positions 4, 5, 6, and 7) is equally critical for modulating biological activity, selectivity, and pharmacokinetic properties. Research has demonstrated that the position of substituents on this ring can dramatically alter a compound's potency and efficacy. For instance, in one study on indole derivatives with antiproliferative activity, the presence of a methoxy group at the C-5 or C-6 position was found to contribute to optimal activity researchgate.net. In a different context, studies on bis-indole compounds as HIV-1 fusion inhibitors revealed that the linkage position was paramount; a 6-6' linkage between the indole rings conferred superior activity compared to other linkage isomers nih.gov.

The placement of the methanamine group at the C-6 position in (1-Benzyl-1H-indol-6-yl)methanamine, rather than the more conventional C-3 position, suggests a distinct binding orientation within its target's active site compared to C-3 substituted analogs. This C-6 substitution pattern allows the molecule to present its key interacting groups in a different spatial arrangement, potentially leading to novel pharmacological profiles.

Table 2: Influence of Indole Ring Substitution Position on Bioactivity

| Position | Role/Example | Significance | Reference |

|---|---|---|---|

| C-3 | Most nucleophilic; common attachment point for methanamine side chains in 5-HT₄ receptor ligands. | Traditional site for functionalization due to high reactivity and proven role in binding. | researchgate.netnih.gov |

| C-5/C-6 | Methoxy substitution at C-5 or C-6 enhanced antiproliferative activity. | Modulates electronic and steric properties, influencing binding and pharmacokinetics. | researchgate.net |

| C-6 | Linkage through C-6 in bis-indoles was optimal for HIV-1 fusion inhibition. | The specific geometry conferred by C-6 substitution can be crucial for optimal target engagement. | nih.gov |

Beyond its role in ionic bonding, the amine group is also a proficient hydrogen bond donor through its N-H protons. These directional hydrogen bonds with appropriate acceptor atoms (e.g., oxygen from a carbonyl backbone or a serine side chain) on the receptor provide further specificity and affinity. The nitrogen atom itself can also act as a hydrogen bond acceptor, although this is less common when it is protonated. The ability of the methanamine group to engage in these multifaceted interactions—ionic and hydrogen bonding—often makes it indispensable for anchoring a ligand to its biological target.

Analog Design and Synthesis Strategies for this compound Derivatives

Improving the potency, selectivity, and drug-like properties of a lead compound such as this compound involves systematic structural modifications. Key areas for analog design include the N-1 benzyl group and the C-6 methanamine moiety.

The N-1 benzyl group offers a wide scope for chemical modification to explore the steric and electronic requirements of the corresponding binding pocket on a target protein. Analogs can be designed by introducing a variety of substituents at the ortho-, meta-, and para-positions of the phenyl ring.

Electronic Effects : Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) or electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or trifluoromethyl (-CF₃) can modulate the electronic nature of the aromatic ring. Studies on related N-benzyl structures have shown that electron-releasing groups are often well-tolerated, whereas strongly electron-withdrawing groups can sometimes abolish activity acs.org.

Steric Effects : The size and position of the substituent can be varied to probe for additional steric interactions.

Specific Interactions : Functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂), can be introduced. For instance, hydroxyl-substituted N-benzyl indoles were found to have increased receptor selectivity for the α7 nAChR, with molecular modeling suggesting a specific hydrogen bond formation with a glutamine residue in the binding site rsc.org.

Synthesis Strategies : The synthesis of these analogs typically involves the N-alkylation of the parent 6-substituted indole with an appropriately substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. An alternative modern approach involves the microwave-assisted coupling of an indoline precursor with various substituted benzaldehydes, which can avoid the need for protecting groups researchgate.net.

Table 3: Proposed Modifications on the Benzyl Group

| Modification Type | Example Substituent | Rationale |

|---|---|---|

| Electronic (EWG) | 4-Chloro, 4-Fluoro | Modulate pi-pi interactions, explore halogen bonding. |

| Electronic (EDG) | 4-Methoxy, 4-Methyl | Enhance electron density, potentially improve hydrophobic interactions. |

| Steric | 2-Methyl, 3,5-Dimethyl | Probe steric tolerance of the binding pocket. |

| H-Bonding | 4-Hydroxy, 3-Hydroxy | Introduce potential for new, specific hydrogen bond interactions with the target. rsc.org |

N-Alkylation : The primary amine can be converted into a secondary or tertiary amine by introducing one or two alkyl groups (e.g., methyl, ethyl). This modification increases steric bulk around the nitrogen and alters its hydrogen bond donating capacity (a secondary amine has one H-bond donor, a tertiary amine has none).

N-Acylation : Reaction with an acylating agent would convert the amine to a neutral amide. This removes the basicity and positive charge, which would determine if the ionic interaction is essential for activity.

Quaternization : N-alkylation with excess methyl iodide can lead to the formation of a quaternary ammonium salt. This creates a permanent positive charge on the nitrogen atom, which can be crucial for potent antagonism at ligand-gated ion channels, such as nAChRs rsc.orgresearchgate.net.

Synthesis Strategies : Secondary and tertiary amine analogs can be readily synthesized from the corresponding indole-6-carboxaldehyde via reductive amination with the desired primary or secondary amine. Direct N-alkylation of the primary amine of this compound provides another route to these derivatives.

Table 4: Proposed Modifications on the Methanamine Nitrogen

| Modification Type | Resulting Group | Potential Impact |

|---|---|---|

| Mono-/Di-Alkylation | -NH(CH₃), -N(CH₃)₂ | Reduces H-bond donor capacity; increases lipophilicity and steric bulk. |

| Acylation | -NH-C(O)CH₃ | Removes positive charge; introduces H-bond acceptor (carbonyl). |

| Quaternization | -N⁺(CH₃)₃ | Creates a permanent positive charge; may enhance potency at ion channels. rsc.org |

Fusion of Additional Heterocyclic Rings

The fusion of additional heterocyclic rings onto the indole framework of methanamine compounds is a key strategy for modulating their biological activity. This approach can enhance binding affinity to target receptors, alter pharmacokinetic properties, and introduce new functionalities. The indole nucleus itself is a crucial element in many natural and synthetic molecules possessing significant biological activity nih.gov.

Research into related indole structures has shown that fusing rings can lead to geometrically well-defined and rigid polycyclic structures. This rigidity can be advantageous, as it orients substituents in a specific three-dimensional space, potentially leading to higher functional specialization and target affinity nih.gov. For instance, the development of fused N-heterocyclic compounds is an active area of research, with methods like palladium-catalyzed intramolecular cyclization being used to create novel pentacyclic structures dntb.gov.ua.

The types of heterocyclic rings fused to the indole core can have a significant impact on the resulting compound's properties. Examples of such fusions include the creation of indole-based chromene derivatives, which have shown antibacterial activity nih.gov. Similarly, the synthesis of fused imidazoles and pyrroles onto an indole scaffold represents a strategy to explore new chemical space and biological activities dntb.gov.ua. The specific position of the fusion and the nature of the heteroatoms in the added ring are critical variables in the structure-activity relationship.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of indole-methanamine derivatives is a critical determinant of their biological activity. The spatial arrangement of the benzyl group, the indole core, and the methanamine side chain dictates how the molecule interacts with its biological target.

Computational methods, such as docking calculations, are employed to predict the binding modes of these compounds. For a series of bis-indole inhibitors, a consensus binding pose was observed for the most active compounds, reinforcing the idea that a specific conformation is required for potent biological activity nih.gov. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the target protein. For example, in the design of Indoleamine 2,3-dioxygenase (IDO) inhibitors, docking studies have helped to understand the binding modes of various scaffolds within the enzyme's active site nih.govacs.orgepfl.ch.

The flexibility of the molecule is also a key factor. While a rigid structure can pre-organize the molecule for optimal binding, some degree of flexibility may be required to allow for induced-fit interactions with the target. The balance between rigidity and flexibility is a central theme in the conformational analysis of these compounds.

Rational Design Principles for Targeted Biological Activity

The rational design of indole-methanamine compounds for specific biological targets involves a multi-faceted approach that leverages an understanding of SAR and conformational analysis. The goal is to design molecules with high potency, selectivity, and favorable pharmacokinetic profiles.

One of the primary strategies is the development of a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For instance, in the design of IDO inhibitors, a pharmacophore model was developed based on the docked conformations of known inhibitors. This model was then used to screen for and design new compounds with potential inhibitory activity nih.govacs.orgepfl.ch.

Fragment-based drug design (FBDD) is another powerful approach. This method involves identifying small chemical fragments that bind weakly to the biological target. These fragments can then be grown or combined to produce a lead compound with higher affinity acs.orgepfl.ch. This technique has been successfully applied to the design of IDO inhibitors, leading to the discovery of novel, low-molecular-weight inhibitor scaffolds nih.govacs.orgepfl.ch.

Systematic exploration of SAR is also a cornerstone of rational design. This involves synthesizing and testing a series of related compounds to identify key structural modifications that enhance activity. For example, in the development of ME3 inhibitors for pancreatic tumor therapy, a systematic SAR exploration of indole-substituted piperazine (B1678402) carboxamides led to the discovery of a highly potent compound nih.gov.

The table below summarizes the key principles and their applications in the rational design of indole-based compounds.

| Design Principle | Application | Example |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Development of a model based on known IDO inhibitors to guide the design of new compounds. nih.govacs.orgepfl.ch |

| Fragment-Based Drug Design | Building potent leads from small, weakly binding fragments. | Linking fragments like benzene (B151609) and imidazole to create novel IDO inhibitors. acs.org |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying a scaffold to optimize potency and selectivity. | Optimization of indole-based HIV-1 fusion inhibitors by altering linkage points and substituents. nih.gov |

| Computational Docking | Predicting the binding mode and affinity of a compound to its target. | Identifying a consensus binding pose for active bis-indole compounds in the gp41 hydrophobic pocket. nih.gov |

By integrating these rational design principles, researchers can more efficiently navigate the chemical space of indole-methanamine derivatives to develop compounds with tailored biological activities.

Computational Chemistry and in Silico Studies for 1 Benzyl 1h Indol 6 Yl Methanamine Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as (1-Benzyl-1H-indol-6-yl)methanamine, interacts with a protein target at the atomic level. These methods are crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. By calculating the binding energy, these simulations provide an estimate of the binding affinity. For instance, studies on similar indole-based compounds have shown that the benzyl (B1604629) group can engage in hydrophobic interactions with pockets in the receptor, while the methanamine group can form crucial hydrogen bonds with key amino acid residues. The indole (B1671886) ring itself often participates in π-π stacking interactions.

In silico tools can be used to screen this compound against a panel of known biological targets to identify potential protein-ligand interactions. The predicted binding affinities can then be used to prioritize the compound for further experimental validation.

Beyond just predicting binding affinity, molecular dynamics simulations can elucidate the specific binding modes of this compound. These simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and any conformational changes that may occur in the protein upon ligand binding.

For example, a simulation might reveal that the benzyl group of this compound induces a conformational change in the target protein, opening up a previously inaccessible pocket. This information is invaluable for structure-based drug design, as it can guide the modification of the ligand to better fit the induced conformation of the protein, potentially leading to improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for this compound and its analogs, a dataset of structurally related compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. Once validated, this QSAR model can be used to predict the activity of new, untested compounds, including novel derivatives of this compound.

A significant advantage of QSAR is its ability to identify the key structural features that are most influential for the biological activity of a series of compounds. By analyzing the coefficients of the descriptors in the QSAR model, researchers can determine which properties are positively or negatively correlated with potency and selectivity.

For the this compound scaffold, a QSAR study might reveal that increasing the hydrophobicity of the substituent at a particular position on the indole ring enhances potency, while the presence of a hydrogen bond donor at another position is crucial for selectivity against a specific target. This information provides clear guidance for the rational design of new, more effective analogs.

Network Pharmacology and Systems Biology Approaches

Network pharmacology moves beyond the "one drug, one target" paradigm to explore how a compound may interact with a complex network of proteins and pathways within a biological system. This approach is particularly valuable for understanding the polypharmacology of a drug candidate and identifying its broader therapeutic potential or off-target effects.

Identification of Potential Drug Targets and Biological Pathways

For this compound, network pharmacology approaches would begin with computational screening to identify potential protein targets. Molecular docking is a primary tool for this purpose, where the compound's 3D structure is computationally fitted into the binding sites of a vast library of biological targets.

While direct docking studies on this compound are not widely reported, research on analogous N-benzyl indole structures has identified a range of potential targets, suggesting the therapeutic versatility of this scaffold.

Table 2: Potential Biological Targets for N-Benzyl Indole Scaffolds Identified via Computational and Biological Studies

| Target Class | Specific Example(s) | Associated Disease/Pathway | Reference |

|---|---|---|---|

| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | hα7 and hα4β2 subtypes | Neurological disorders, inflammation | rsc.org |

| Protease-Activated Receptors (PARs) | PAR4 | Thrombosis, cardiovascular disease | nih.gov |

| Receptor Tyrosine Kinases | VEGFR2, EGFR | Cancer (angiogenesis, cell proliferation) | physchemres.org |

| Hormone Receptors | Progesterone Receptor | Breast Cancer | physchemres.org |

| Cyclooxygenase (COX) Enzymes | COX-2 | Inflammation, Pain | nih.gov |

Molecular docking studies on related compounds have shown how specific structural features contribute to target selectivity. For instance, hydroxyl substitutions on the benzyl ring of an indole core were found to form specific hydrogen bonds that increased selectivity for the hα7 nAChR subtype. rsc.org This highlights how the this compound structure could be systematically modified to optimize binding to a desired target identified through computational screening.

Multi-Target Drug Design Strategies

The indole nucleus is often considered a "privileged scaffold" in medicinal chemistry because it can serve as a template for designing ligands that bind to multiple, diverse targets. The N-benzyl indole framework is particularly amenable to multi-target drug design.

In silico studies on other indole derivatives have demonstrated this potential. For example, a single indole compound was evaluated for its binding affinity against multiple cancer-related targets, including VEGFR2 and EGFR, showcasing a multi-targeted approach. physchemres.org Similarly, N-benzyl indole-derived hydrazones have been investigated as agents that could potentially interfere with several pathways involved in cancer progression. nih.gov

A multi-target strategy for this compound would involve using its structure as a starting point. Computational methods could be used to model simultaneous interactions with two or more targets of interest, such as a kinase and a G-protein-coupled receptor involved in a specific disease. The synthetic strategy would then focus on optimizing the scaffold to balance its activity at these different targets, potentially leading to a more effective therapeutic with a synergistic mechanism of action.

Future Directions and Research Challenges for 1 Benzyl 1h Indol 6 Yl Methanamine Derivatives

Development of Novel Synthetic Methodologies

The synthesis of substituted indoles is a well-established field, yet the development of efficient and versatile methods for creating diverse libraries of derivatives remains a key challenge. ontosight.ai For (1-Benzyl-1H-indol-6-yl)methanamine derivatives, future research in synthetic methodologies will likely focus on several key areas.

A foundational method for the N-benzylation of indoles involves the use of benzyl (B1604629) bromide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org Building upon this, novel strategies for the synthesis of substituted indolines and indoles on a solid phase have been developed, which could be adapted for creating combinatorial libraries of this compound derivatives. nih.gov These solid-phase synthesis techniques offer advantages in terms of purification and high-throughput screening.

Furthermore, palladium-catalyzed reactions have emerged as powerful tools for the functionalization of the indole (B1671886) core. researchgate.net Domino protocols involving C-H bond activation and benzylation of indole-carboxylic acids with benzyl alcohols in water have been reported, offering an environmentally friendly approach. researchgate.net Adapting such methods to introduce diverse substituents on both the indole ring and the benzyl group of this compound will be crucial for extensive structure-activity relationship (SAR) studies.

A novel synthesis for indol-2-yl-methanamine derivatives has been reported starting from ortho-nitro substituted phenylacetic acids, which proceeds through a key oxazole-4-carboxylic acid methylester intermediate. researchgate.net This method, which has shown success with electron-donating substituents, could potentially be modified for the synthesis of 6-substituted indolyl-methanamines. researchgate.net

| Synthetic Approach | Description | Potential Application for this compound Derivatives |

| N-alkylation | Reaction of an indole with benzyl halide in the presence of a base. orgsyn.org | Fundamental step for introducing the N-benzyl group. |

| Solid-Phase Synthesis | Cycloaddition of o-allyl anilines on a polymer support followed by functionalization. nih.gov | High-throughput synthesis of a library of derivatives. |

| Palladium-Catalyzed C-H Activation | Domino reaction involving C-H activation and benzylation of indole-carboxylic acids. researchgate.net | Introduction of diverse substituents on the indole and benzyl rings. |

| Oxazole (B20620) Intermediate Method | Synthesis from substituted phenylacetic acids via an oxazole intermediate. researchgate.net | Potential for novel routes to the core scaffold. |

Advanced SAR Exploration and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, a systematic exploration of the SAR is necessary to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

SAR studies on related 1-benzyl-indole derivatives have provided valuable insights. For instance, in a series of 1-benzyl-5-aryltetrazole P2X7 antagonists, substitutions on the benzyl moiety were found to significantly impact potency and solubility. bohrium.com Similarly, in the development of selective estrogen receptor beta (ERβ) agonists based on a 1-benzylindane scaffold, the introduction of specific functional groups on the pendant phenyl ring was found to be preferable for activity. nih.gov These findings suggest that modifications to the benzyl group of this compound could fine-tune its biological activity.

The position of substituents on the indole ring is also critical. Studies on bis-indole compounds as HIV-1 fusion inhibitors revealed that the linkage position between the indole rings dramatically affected their activity, with the 6-6' linkage being optimal. nih.gov This highlights the importance of the substitution pattern on the indole core for achieving the desired biological effect. For this compound, exploring different substituents at various positions of the indole ring will be a key aspect of lead optimization.

Furthermore, SAR studies on dopamine (B1211576) D3 receptor selective ligands showed that replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety resulted in lower binding potency. acs.org This underscores the subtle electronic and steric effects that govern ligand-receptor interactions and the need for detailed computational modeling to guide the design of new derivatives.

| Structural Moiety | Potential Modifications | Expected Impact |

| N-Benzyl Group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups, halogens). | Modulate potency, selectivity, and pharmacokinetic properties. |

| Indole C6-Methanamine | N-alkylation, N-acylation, incorporation into heterocyclic systems. | Alter binding interactions and physicochemical properties. |

| Indole Ring | Introduction of substituents at other positions (e.g., C2, C3, C4, C5, C7). | Fine-tune biological activity and target selectivity. |

Mechanistic Elucidation of Biological Activities

Understanding the precise mechanism of action of a drug candidate is crucial for its development and for predicting potential side effects. For derivatives of this compound, elucidating their biological mechanisms will require a multi-pronged approach.

Many indole derivatives exert their effects by interacting with specific protein targets. For example, some N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Mechanistic studies on these compounds involved evaluating their effects on cell cycle progression and tubulin polymerization assays. nih.gov A similar approach could be employed for this compound derivatives to determine if they target the cytoskeleton.

Other 1-benzyl-indole derivatives have been identified as competitive antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.org Mechanistic studies for these compounds involved Ca2+ influx assays and radioligand binding assays to confirm their competitive binding mode. rsc.org Molecular docking studies further supported these findings by identifying key interactions with amino acid residues in the receptor binding site. rsc.org

The study of indole prenyltransferases has revealed that prenylation reactions on the indole ring can proceed through a direct electrophilic aromatic substitution mechanism or via rearrangement following initial attack at the C3 position. rsc.org While not directly applicable to the methanamine group, this highlights the complex reactivity of the indole core and the need for detailed mechanistic investigations of any observed biological activity.

Integration of Omics Data in Drug Discovery

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a systems-level understanding of disease and drug action. nih.gov The integration of multi-omics data can be a powerful tool in the development of this compound derivatives.

Omics approaches can aid in the identification of novel drug targets for these derivatives. researchgate.net By comparing the omics profiles of healthy and diseased states, researchers can identify key pathways and proteins that are dysregulated in disease. This information can then be used to design or screen for this compound derivatives that modulate these targets.

Furthermore, omics data can be used to elucidate the mechanism of action of lead compounds. By treating cells or animal models with a derivative and analyzing the resulting changes in gene expression, protein levels, and metabolite concentrations, researchers can gain insights into the biological pathways affected by the compound. dovepress.com For example, a study on allergic rhinitis used integrated 16S rDNA sequencing and untargeted metabolomics to characterize the nasal microbiota and metabolite profiles, identifying dysregulated pathways that could be targeted by new therapies. dovepress.com

Exploration of New Therapeutic Indications

The versatile indole scaffold suggests that derivatives of this compound could have applications in a wide range of therapeutic areas. nih.gov Future research should focus on exploring new indications beyond any initially identified activities.

Indole derivatives have shown significant promise as anticancer agents. researchgate.net For example, certain 1-benzyl-indole derivatives have demonstrated potent efficacy against ovarian cancer xenografts in mice. researchgate.net This suggests that derivatives of this compound could be investigated for their potential as novel cancer therapeutics.

The central nervous system is another promising area for the application of these compounds. Monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters, is a known target for indole derivatives. wikipedia.org Elevated levels of MAO-B are associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. wikipedia.org Given that MAO-B preferentially degrades benzylamine (B48309) and phenethylamine, this compound derivatives are prime candidates for investigation as MAO-B inhibitors.

Q & A

Q. What synthetic routes are recommended for (1-Benzyl-1H-indol-6-yl)methanamine?

The synthesis typically involves multi-step protocols, including alkylation or substitution reactions on the indole scaffold. For example:

- Step 1 : Introduce the benzyl group to the indole nitrogen via nucleophilic substitution using benzyl halides under basic conditions (e.g., NaH in DMF) .

- Step 2 : Functionalize the 6-position of indole with an aminomethyl group using reductive amination or coupling reactions. Evidence from analogous indole derivatives suggests the use of Boc-protected amines followed by deprotection .

- Key reagents : Benzyl bromide, NaH, DMF, and reducing agents like LiAlH4 for amination steps.

Q. What safety precautions are required when handling this compound?

Based on structurally similar compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS H335: Respiratory irritation) .

- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent degradation .

Q. Which spectroscopic methods are effective for characterizing this compound?

- NMR : - and -NMR confirm regioselective benzylation and aminomethyl substitution (e.g., aromatic protons at δ 7.2–7.5 ppm and methylene protons at δ 3.8–4.2 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 236.32 for CHN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-response studies : Systematically vary concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Cell line validation : Use multiple cancer cell lines (e.g., NCI-60 panel) to rule out cell-specific artifacts .

- Orthogonal assays : Combine anti-proliferative assays (MTT, SRB) with apoptosis markers (Annexin V/PI) .

Q. How do structural modifications at the benzyl or indole positions affect pharmacological activity?

- Benzyl substitution : Electron-withdrawing groups (e.g., -NO) reduce lipophilicity and alter receptor binding, while electron-donating groups (e.g., -OCH) enhance membrane permeability .

- Indole position : Modifications at the 3- or 5-positions (e.g., halogenation) improve metabolic stability but may reduce solubility .

- Aminomethyl chain : Lengthening the chain or introducing branching can enhance target selectivity (e.g., kinase inhibition vs. GPCR modulation) .

Q. What in silico methods predict binding affinities of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets like serotonin receptors or cytochrome P450 enzymes .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR models : Train models on indole derivatives with known IC values to predict activity against novel targets .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst screening : Test Pd(OAc) or CuI for coupling reactions to improve yields (>80%) .

- Temperature control : Maintain reactions at 60–80°C to avoid thermal decomposition .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/EtOAc) to isolate pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.